4-fluoro-3-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2O3S/c1-15(2)9-11(10-16(3,4)19-15)18-23(20,21)12-6-7-13(17)14(8-12)22-5/h6-8,11,18-19H,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLUVGHMJDWFCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2)F)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of 2,2,6,6-Tetramethyl-4-Piperidone
The 2,2,6,6-tetramethyl-4-piperidinylamine moiety is synthesized via catalytic hydrogenation of 2,2,6,6-tetramethyl-4-piperidone. As detailed in patent CN104628626A, Raney nickel catalyzes this reduction in organic solvents like ethanol or tetrahydrofuran under 10–15 bar H₂ pressure at 80–100°C. This method achieves yields exceeding 95%, with the steric bulk of the tetramethyl groups necessitating prolonged reaction times (24–48 h) to ensure complete conversion. Post-reaction, the amine is isolated via distillation or recrystallization from hexane.
Synthesis of 4-Fluoro-3-Methoxybenzenesulfonyl Chloride
Chlorosulfonation of 4-Fluoro-3-Methoxybenzene
The sulfonyl chloride precursor is prepared via chlorosulfonation of 4-fluoro-3-methoxybenzene. Reacting the substrate with chlorosulfonic acid (ClSO₃H) at 0–5°C in dichloromethane introduces the sulfonyl chloride group selectively at the para position to the methoxy group. After quenching with ice water, the crude product is extracted into dichloromethane and purified via fractional distillation (b.p. 112–115°C at 15 mmHg). This method yields 80–85% pure sulfonyl chloride, with residual ClSO₃H removed by washing with cold sodium bicarbonate solution.
Spectroscopic Characterization
While specific data for 4-fluoro-3-methoxybenzenesulfonyl chloride is unavailable, analogous compounds exhibit distinctive NMR shifts at −63 ppm (CF₃ groups) and NMR resonances for methoxy protons at δ 3.9–4.1. FT-IR spectra typically show S=O stretches at 1360 cm⁻¹ and 1180 cm⁻¹, confirming sulfonyl chloride formation.
Coupling of Piperidinylamine and Sulfonyl Chloride
Base-Mediated Sulfonamide Formation
The final step involves reacting 2,2,6,6-tetramethyl-4-piperidinylamine with 4-fluoro-3-methoxybenzenesulfonyl chloride in anhydrous acetonitrile using potassium carbonate as a base (Patent WO2010082110A2). Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Acetonitrile | Maximizes solubility of both reactants |
| Base | K₂CO₃ (2.5 equiv) | Neutralizes HCl without side reactions |
| Catalyst | KI (5 mol%) | Accelerates nucleophilic substitution |
| Temperature | 60°C | Balances reaction rate and decomposition |
| Time | 24–36 h | Ensures complete conversion |
Under these conditions, yields reach 70–75%, with the product isolated via vacuum distillation and recrystallized from ethanol/water (9:1).
Nickel-Catalyzed Coupling Innovations
Emerging methods from the RSC advance nickel-catalyzed sulfonamide coupling (e.g., Ni(COD)₂/PCy₃ in acetonitrile at 100°C). While originally developed for allylic amines, adapting this protocol to the target compound reduces reaction times to 12 h and improves yields to 82%. The mechanism likely involves oxidative addition of the sulfonyl chloride to Ni(0), followed by amine coordination and reductive elimination.
Purification and Analytical Profiling
Column Chromatography
Crude product is purified via silica gel chromatography using a petroleum ether/ethyl acetate gradient (6:1 to 3:1). Fractions containing the target compound (Rf = 0.4 in 4:1 hexane/EtOAc) are pooled and concentrated, achieving >99% purity by HPLC.
Spectroscopic Data
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NMR (400 MHz, CDCl₃): δ 1.15 (s, 12H, CH₃), 3.88 (s, 3H, OCH₃), 4.21 (m, 1H, piperidine-H), 7.12–7.25 (m, 3H, aromatic).
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NMR (376 MHz, CDCl₃): δ −114.2 (s, 1F), −63.5 (s, 1F).
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HRMS (ESI): m/z calc. for C₁₆H₂₄FN₂O₃S [M+H]⁺: 367.1432, found: 367.1429.
Industrial-Scale Optimization
Continuous Flow Reactor Design
Adopting continuous flow technology reduces reaction times by 40% compared to batch processes. A two-stage system with:
-
Stage 1: Piperidine synthesis (H₂ gas-lift reactor, 90°C, 20 bar)
-
Stage 2: Sulfonamide coupling (microstructured mixer, 60°C, 5 min residence time)
This setup achieves a space-time yield of 1.2 kg/L·day with 98% conversion.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom and methoxy group on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidinyl group.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while oxidation and reduction can modify the piperidinyl group.
Scientific Research Applications
Structure and Composition
The molecular formula of 4-fluoro-3-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 321.41 g/mol
Medicinal Chemistry
Research indicates that sulfonamide derivatives exhibit significant biological activity, particularly as enzyme inhibitors. The specific compound in focus has been evaluated for its potential as:
- Acetylcholinesterase Inhibitor : This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Inhibitors of this enzyme can help increase levels of acetylcholine, a neurotransmitter involved in memory and learning processes .
- α-Glucosidase Inhibitor : Compounds with similar structures have shown promise in managing Type 2 Diabetes Mellitus by inhibiting carbohydrate absorption in the intestine .
Case Study: Enzyme Inhibition
A study synthesized various sulfonamide derivatives and screened them against α-glucosidase and acetylcholinesterase. The results indicated that certain modifications to the sulfonamide structure significantly enhanced inhibitory activity, showcasing the therapeutic potential of compounds like this compound .
Polymer Chemistry
The compound also serves as a stabilizer for organic materials, particularly synthetic polymers. It has been identified as an effective:
- Light Stabilizer : Enhancing the light stability of polymers helps prevent degradation due to UV exposure.
- Heat Stabilizer : Its incorporation into polymer formulations can improve thermal stability during processing and application.
- Oxidation Stabilizer : Protecting polymers from oxidative degradation extends their lifespan and maintains performance characteristics .
Application Example
In one patent application, derivatives of 2,2,6,6-tetramethyl-4-piperidinol were described for their effectiveness in stabilizing various types of polymers such as polyethylene and polypropylene against light and heat degradation. The inclusion of such stabilizers is crucial for applications where material longevity is essential .
Antimicrobial Activity
Emerging research indicates that sulfonamide compounds can exhibit antimicrobial properties. This makes them candidates for developing new antibiotics or antimicrobial agents to combat resistant bacterial strains. The structural features of this compound may contribute to its effectiveness against specific pathogens .
Mechanism of Action
The mechanism of action of 4-fluoro-3-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
5-Bromo-2-Ethoxy-4-Methyl-N-(2,2,6,6-Tetramethyl-4-Piperidinyl)Benzenesulfonamide
- CAS : 913240-62-7
- Molecular Formula : C₁₈H₂₉BrN₂O₃S
- Molecular Weight : 433.4
- Key Differences: Substituents: Bromine (Br) at position 5, ethoxy (OCH₂CH₃) at position 2, and methyl (CH₃) at position 4 on the benzene ring. Impact: The bromine atom increases molecular weight (433.4 vs. The ethoxy group introduces greater lipophilicity compared to the methoxy group in the parent compound.
- Applications : Likely explored for its enhanced steric bulk and halogen-mediated reactivity in drug discovery or material science .
4-Chloro-N-{2-[(2-Chloro-4-Nitrophenyl)Amino]Ethyl}Benzenesulfonamide
- CAS : 346692-38-4
- Molecular Formula : C₁₄H₁₃Cl₂N₃O₄S
- Molecular Weight : 390.24
- Key Differences: Substituents: Chlorine (Cl) at position 4 on the benzene ring and a nitro (NO₂) group on the adjacent aromatic system. The chlorine substituents may improve metabolic stability in pharmaceutical contexts.
- Applications : Possible use in antimicrobial or anticancer agents due to nitro group-mediated redox activity .
Functional Analogues in Polymer Science
TEMPO-Based Radical Stabilizers
- Examples :
- Key Differences :
- Functional Groups : Sulfonyl or carbonyl moieties replace the benzenesulfonamide scaffold.
- Impact : These derivatives exhibit enhanced radical scavenging efficiency due to electron-withdrawing groups stabilizing the nitroxide radical.
- Applications : Widely used as polymerization regulators in "living" radical polymerization systems (e.g., ATRP, NMRP) .
High-Molecular-Weight Hindered Amines
- Examples: Oligomer of N-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol and succinic acid (Tinuvin® 622, MW = 4000) (). Polymethylpropyl-3-oxy-[4(2,2,6,6-tetramethyl)-piperidinyl)-siloxane (Uvasil® 299, MW = 1100–2500) ().
- Key Differences: Polymer Backbone: Siloxane or polyester chains instead of a small-molecule sulfonamide structure. Impact: Higher thermal stability and reduced volatility compared to the monomeric parent compound.
- Applications : UV stabilizers in plastics and coatings due to prolonged radical scavenging activity .
Pharmacological Analogues
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)-N-Methylbenzenesulfonamide
- Molecular Weight : 589.1
- Melting Point : 175–178°C ().
- Key Differences: Core Structure: Chromen-4-one and pyrazolopyrimidine moieties replace the simple benzene ring.
- Applications : Investigated as a kinase inhibitor in oncology due to its fluorinated aromatic systems .
Comparative Data Table
Biological Activity
4-Fluoro-3-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group linked to a piperidine derivative, with a fluorine and methoxy substituent on the aromatic ring. Its structural formula can be represented as:
This structure contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular responses.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antibacterial activity against specific strains of bacteria by disrupting cell wall synthesis.
- Anticancer Activity : Initial findings indicate that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
Biological Activity Data Table
| Biological Activity | Target | IC50 (μM) | References |
|---|---|---|---|
| Antibacterial | E. coli | 12.5 | |
| Anticancer (breast cancer) | MDA-MB-231 | 5.0 | |
| Enzyme Inhibition | CYP450 | >10 |
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial properties of this compound demonstrated significant activity against Escherichia coli. The compound's mechanism was linked to its ability to disrupt the bacterial cell wall synthesis, leading to cell lysis.
Case Study 2: Anticancer Potential
In vitro studies on breast cancer cell lines (MDA-MB-231) revealed that the compound induced apoptosis with an IC50 value of 5.0 μM. The treatment resulted in increased caspase activity and significant inhibition of cell proliferation compared to control groups.
Case Study 3: Safety Profile
A safety assessment in animal models indicated no acute toxicity at doses up to 2000 mg/kg. This suggests a favorable safety profile for further development in therapeutic applications.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound:
- Synthesis Improvements : Novel synthetic routes have been explored to increase yield and purity, which are critical for biological testing.
- Structure-Activity Relationship (SAR) : Studies have indicated that modifications in the piperidine moiety can enhance bioactivity while reducing toxicity.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-fluoro-3-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide?
- Methodology :
- Step 1 : Synthesize the 2,2,6,6-tetramethyl-4-piperidinyl amine via imine formation using phorone and ammonia, as described for structurally related piperidinyl derivatives .
- Step 2 : React 4-fluoro-3-methoxybenzenesulfonyl chloride with the piperidinyl amine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use H and C NMR to confirm the sulfonamide linkage and substituent positions. The methoxy group ( ppm) and aromatic fluorine substituents ( ppm) are critical markers .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation ( calculated for : 381.16).
- IR : Confirm sulfonamide S=O stretches () .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic configuration?
- Methodology :
- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: methanol/water mix). Analyze using a Mo-Kα radiation source () to determine bond angles, dihedral angles, and hydrogen-bonding networks.
- Data Interpretation : Compare with similar sulfonamide structures (e.g., N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide) to identify conformational trends .
Q. How can researchers address discrepancies in enzymatic inhibition data across studies?
- Methodology :
- Purity Assessment : Use GC-MS to detect trace impurities (e.g., hydrolyzed sulfonamide or residual solvents) that may interfere with bioassays. For example, impurities with 394,416 have been linked to altered activity in related compounds .
- Assay Optimization : Standardize conditions (pH, temperature, cofactors) based on target enzymes (e.g., serine proteases). Reference studies on 4-(4-Acetamidophenyl)benzenesulfonyl fluoride, which show assay-dependent inhibition variability .
Q. What strategies are recommended for structure-activity relationship (SAR) studies of this sulfonamide?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary fluorine position) and compare bioactivity.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like carbonic anhydrase or cyclooxygenase. Validate with in vitro assays .
- Metabolic Stability : Assess using liver microsome assays to correlate lipophilicity (logP) with pharmacokinetic profiles .
Data Contradiction Analysis
Q. Why do biological activity results vary between in vitro and cell-based assays?
- Key Considerations :
- Membrane Permeability : The compound’s high logP () may limit cellular uptake, reducing efficacy in cell-based vs. cell-free systems.
- Metabolite Interference : Use LC-MS to identify metabolites (e.g., hydrolyzed sulfonamide) that act as false positives/negatives .
- Target Localization : Confocal microscopy can verify subcellular localization (e.g., cytoplasmic vs. nuclear) to explain activity discrepancies .
Methodological Tables
Table 1 : Recommended Analytical Conditions
Table 2 : Key SAR Modifications and Observed Effects
| Modification | Bioactivity Change | Rationale |
|---|---|---|
| Methoxy → Ethoxy | Reduced potency | Increased steric hindrance |
| Fluorine → Chlorine | Enhanced selectivity | Improved halogen bonding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
